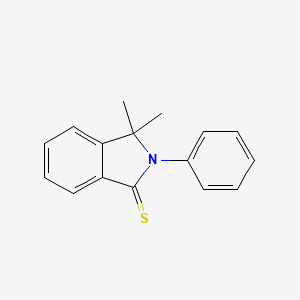
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione is an organic compound with a unique structure that includes a thione group attached to an isoindole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione typically involves the reaction of 2-phenyl-2,3-dihydro-1H-isoindole with sulfur sources under specific conditions. One common method includes the use of Lawesson’s reagent, which facilitates the introduction of the thione group into the isoindole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione exerts its effects involves interactions with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds, altering the function of enzymes or other proteins. The aromatic ring can also participate in π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar structure but lacks the thione group.
2,3-Dihydro-1,3-dimethyl-1H-benzimidazole: Another related compound with different substituents.
Uniqueness
3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-isoindole-1-thione is unique due to the presence of the thione group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that may lack this functional group.
Properties
CAS No. |
141636-29-5 |
|---|---|
Molecular Formula |
C16H15NS |
Molecular Weight |
253.4 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenylisoindole-1-thione |
InChI |
InChI=1S/C16H15NS/c1-16(2)14-11-7-6-10-13(14)15(18)17(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
PUPQCZUMRZDZDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=S)N1C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
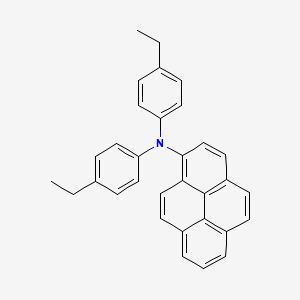
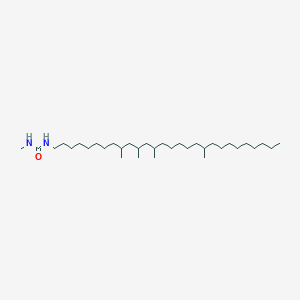
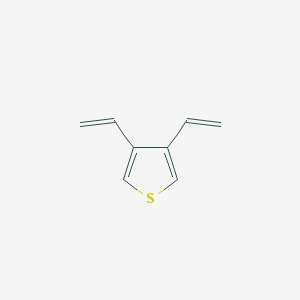
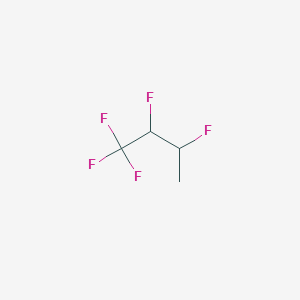
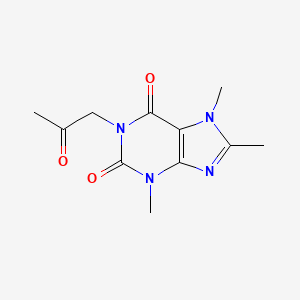
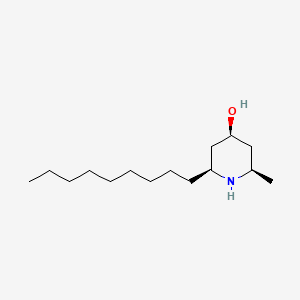
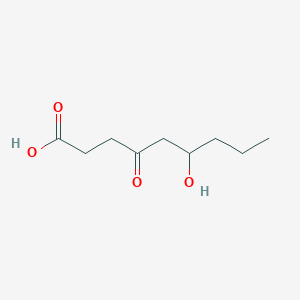

![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)




